molecular formula C9H16Br2N5O4P B1684547 Evofosfamide CAS No. 918633-87-1

Evofosfamide

Cat. No. B1684547
M. Wt: 449.04 g/mol
InChI Key: UGJWRPJDTDGERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug . It is specifically activated under the low oxygen or “hypoxic” conditions typical of solid tumor cancer cells . It is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide .


Molecular Structure Analysis

Evofosfamide has a molecular formula of C9H16Br2N5O4P . It is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard .


Chemical Reactions Analysis

Evofosfamide is activated by a process that involves a 1-electron (1 e −) reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450, to generate a radical anion prodrug .


Physical And Chemical Properties Analysis

Evofosfamide has a molecular weight of 449.04 g/mol . It is a small molecule and is currently in the investigational stage .

Scientific Research Applications

Application in Head and Neck Squamous Cell Carcinoma

Evofosfamide has shown promising efficacy in aggressive human papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC). It is potent and selective for hypoxic HNSCC cells, demonstrating effectiveness as monotherapy and in combination with radiotherapy and augmented CTLA-4 blockade in various models. Clinical trials indicate potential responses in advanced HNSCC patients treated with evofosfamide (Jamieson et al., 2018).

Mitochondrial Electron Transport Involvement in Activation

Research has uncovered the involvement of mitochondrial electron transport in evofosfamide's activation, with the potency correlating with the expression of genes involved in mitochondrial electron transfer. This highlights the complexities in predicting evofosfamide sensitivity in patients (Hunter et al., 2019).

Comparison with Ifosfamide in Lung Cancer Models

Evofosfamide demonstrates superior or comparable efficacy and a favorable safety profile compared to ifosfamide in preclinical human lung carcinoma models. This finding aligns with multiple clinical trials indicating its potential as a single agent or in combination therapy for lung cancer (Sun et al., 2016).

Application in Soft-Tissue Sarcoma

In a study assessing the addition of evofosfamide to doxorubicin for advanced soft-tissue sarcomas, the combination did not improve overall survival compared to doxorubicin alone, indicating that this combination is not recommended in this setting (Tap et al., 2017).

Targeting Pancreatic Tumors

Evofosfamide, as a hypoxia-activated prodrug, targets cancerous cells under hypoxic conditions found in various solid tumors including pancreatic tumors. Its combination with chemotherapeutic agents increases the probability of eliminating cancer and minimizing resistance, although further studies are required to fully assess its clinical efficacy (Pourmorteza et al., 2016).

Efficacy in Nasopharyngeal Carcinoma

Evofosfamide has shown hypoxia-selective cytotoxicity in nasopharyngeal carcinoma cell lines and exhibits antitumor activity both as a single agent and combined with cisplatin in xenograft models, providing a rationale for its potential clinical application in the treatment of nasopharyngeal carcinoma (Huang et al., 2018).

Drug-Drug Interaction Potential

A novel physiologically based pharmacokinetic (PBPK) approach was used to evaluate the cytochrome P450 mediated drug-drug interaction potential of evofosfamide, suggesting that this approach could be valuable for other cytotoxic drugs where DDI information is limited (Lüpfert et al., 2018).

Application in Advanced Leukemia

A Phase I study in patients with relapsed/refractory leukemia demonstrated limited activity of evofosfamide in heavily pretreated patients, suggesting further evaluation in combination with cytotoxic or demethylating agents is warranted (Badar et al., 2016).

Bystander Effects in Tumor Models

Evofosfamide has been evaluated for its 'bystander effect' in tumor models, suggesting that such effects from its hypoxic activation are unlikely to significantly contribute to its anticancer activity (Hong et al., 2018).

Use in Glioblastoma

Evofosfamide, in combination with bevacizumab, demonstrated safety and signals of efficacy in recurrent glioblastoma, showing a statistically significant improvement in progression-free survival at 4 months (Brenner et al., 2021).

Combination Therapy in Neuroblastoma and Rhabdomyosarcoma

In neuroblastoma and rhabdomyosarcoma xenograft models, evofosfamide showed antitumor effects and enhanced animal survival when combined with topotecan, indicating its potential in these cancer types (Zhang et al., 2015).

Safety And Hazards

In clinical trials, Evofosfamide has shown some adverse effects. Drug-related hematologic toxicities, rash, fever, nausea, vomiting, and elevation of liver enzymes were observed in more than 10% of patients . The most common drug-related grade 3 adverse event was ALT elevation (33.3%) .

Future Directions

Despite the failure of phase III clinical trials, research on Evofosfamide is still ongoing . The belief is that the agent would have a valuable future, especially in the treatment of aggressive HPV-negative head and neck squamous cell carcinoma . The importance of biomarkers is expected to increase as more combinations are approved .

properties

IUPAC Name

2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJWRPJDTDGERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br2N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238721
Record name Evofosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

TH-302 combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker. Upon activation in oxygen deficient zones, TH-302 is converted selectively to the drug's active form, dibromo isophosphoramide mustard, a potent alkylator. TH-302 targets levels of severe hypoxia that are found in tumors but are rare in normal tissues - this is how selective targeting of the tumor occurs. After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor.
Record name Evofosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Evofosfamide

CAS RN

918633-87-1
Record name (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918633-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evofosfamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evofosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Evofosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVOFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evofosfamide
Reactant of Route 2
Reactant of Route 2
Evofosfamide
Reactant of Route 3
Reactant of Route 3
Evofosfamide
Reactant of Route 4
Evofosfamide
Reactant of Route 5
Reactant of Route 5
Evofosfamide
Reactant of Route 6
Evofosfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.